Benzotriazole derivative 1

Tissue transglutaminase inhibition Structure–activity relationship Cinnamoyl benzotriazolyl amide

Benzotriazole derivative 1 (IUPAC: tert‑butyl N‑[4‑[(E)‑3‑(benzotriazol‑1‑yl)‑3‑oxoprop‑1‑enyl]phenyl]carbamate; also designated compound 15n) is a synthetic, small‑molecule cinnamoyl benzotriazolyl amide that acts as a reversible, competitive inhibitor of tissue transglutaminase (TG2, EC 2.3.2.13). It belongs to a series of trans‑cinnamoyl derivatives originally developed to probe the therapeutic relevance of TG2 in fibrosis, cancer, and neurodegenerative disorders.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
Cat. No. B10833129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzotriazole derivative 1
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C20H20N4O3/c1-20(2,3)27-19(26)21-15-11-8-14(9-12-15)10-13-18(25)24-17-7-5-4-6-16(17)22-23-24/h4-13H,1-3H3,(H,21,26)/b13-10+
InChIKeyHXHBNXDLCDLAKO-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzotriazole Derivative 1 – Potent Tissue Transglutaminase (TG2) Inhibitor for Targeted Research & Procurement


Benzotriazole derivative 1 (IUPAC: tert‑butyl N‑[4‑[(E)‑3‑(benzotriazol‑1‑yl)‑3‑oxoprop‑1‑enyl]phenyl]carbamate; also designated compound 15n) is a synthetic, small‑molecule cinnamoyl benzotriazolyl amide that acts as a reversible, competitive inhibitor of tissue transglutaminase (TG2, EC 2.3.2.13) [1]. It belongs to a series of trans‑cinnamoyl derivatives originally developed to probe the therapeutic relevance of TG2 in fibrosis, cancer, and neurodegenerative disorders [1][2]. The compound is catalogued in the Therapeutic Target Database (TTD) as a TG2‑targeted small‑molecule drug lead (TTD Drug ID: D0QX6W) [2].

Why Substituting Benzotriazole Derivative 1 with Generic Analogs Fails in TG2‑Targeted Research


TG2 inhibition by cinnamoyl benzotriazolyl amides is exquisitely sensitive to the position, electronic character, and steric bulk of the aryl substituent [1]. Regioisomeric variants (e.g., para‑ vs. meta‑BOCNH) differ by 2.2‑fold in IC₅₀, while analogues carrying methyl, methoxy, or chloro substituents lose essentially all measurable activity (>100 µM) [1]. Even closely related N‑protecting groups (BOC vs. Fmoc vs. MeO₂C) yield potencies spanning 18–27 µM [1]. Consequently, sourcing a generic “cinnamoyl benzotriazole” without explicit verification of the para‑BOCNH substitution pattern risks acquiring a compound with dramatically reduced—or absent—TG2 inhibitory activity. Only the precisely defined Benzotriazole derivative 1 (compound 15n) guarantees the optimal structure–activity profile established in the primary literature.

Quantitative Evidence Guide – Benzotriazole Derivative 1 vs. Closest Comparators


Para‑BOCNH Substituent Confers Superior TG2 Inhibitory Potency Over Meta‑Regioisomer and Other Analogues

Benzotriazole derivative 1 (compound 15n, p‑BOCNH) inhibits guinea‑pig liver TG2 with an IC₅₀ of 18 ± 1 µM, representing the most potent member of the cinnamoyl benzotriazolyl amide series [1]. The meta‑regioisomer 15o (m‑BOCNH) is 2.2‑fold less potent (IC₅₀ = 39 ± 2 µM), and the p‑nitro analogue 15a is 4.1‑fold less potent (IC₅₀ = 74 ± 15 µM) [1]. Analogues with methyl, methoxy, or chloro substituents (15d–m) show IC₅₀ values >100 µM, indicating complete loss of meaningful inhibition [1].

Tissue transglutaminase inhibition Structure–activity relationship Cinnamoyl benzotriazolyl amide

Reversible, Substrate‑Competitive Mechanism Confirmed for the Cinnamoyl Benzotriazolyl Amide Class

Kinetic analysis of the cinnamoyl benzotriazolyl amide series (exemplified by compound 14a) demonstrated that these inhibitors are reversible and competitive with the acyl‑donor substrate [1]. Increasing inhibitor concentration elevates the apparent Kₘ without affecting Vₘₐₓ, a hallmark of active‑site competition [1]. Because Benzotriazole derivative 1 (15n) shares the identical cinnamoyl benzotriazolyl amide core, it is inferred to operate through the same mechanism.

Enzyme kinetics Reversible inhibition Competitive inhibitor

Class‑Level Selectivity for TG2 Over Factor XIIIa and Caspase 3

Representative cinnamoyl derivatives (14a, 15p, 18a, 28a, 30a) were counter‑screened against Factor XIIIa (a related transglutaminase) and caspase 3 (a cysteine protease with analogous acyl‑transfer chemistry) [1]. At concentrations approaching their solubility limits, most compounds—including the closely related 15p—showed no discernible inhibition of either enzyme [1]. Only the coumarin derivative 28a displayed slight caspase 3 inhibition (28 % at 6 µM). Although 15n was not directly tested in this panel, its structural similarity to 15p and shared cinnamoyl benzotriazole scaffold supports the inference that it retains this selectivity profile.

Enzyme selectivity Off‑target profiling Transglutaminase family

Para‑Substitution with an sp²‑Hybridised Oxygen Is a Structural Determinant of Potency

The SAR study of 17 cinnamoyl benzotriazolyl amides revealed that only para‑substituents bearing an sp²‑hybridised oxygen (NO₂, BOCNH, FmocNH, MeO₂C) confer measurable TG2 inhibition (IC₅₀ 18–74 µM), whereas para‑methyl, methoxy, or chloro analogues are inactive at 100 µM [1]. The para‑BOCNH group of 15n uniquely combines this requisite sp²‑oxygen motif with a bulky tert‑butyl carbamate that may engage additional hydrophobic contacts in the acyl‑donor binding groove [1].

Medicinal chemistry Structure–activity relationship Pharmacophore model

Targeted Application Scenarios for Benzotriazole Derivative 1 in TG2‑Dependent Disease Models


Dissecting TG2‑Driven Fibrosis in Pulmonary and Hepatic Stellate Cell Models

With a well‑characterised IC₅₀ of 18 µM and a reversible, substrate‑competitive mechanism [1], Benzotriazole derivative 1 is an ideal small‑molecule probe for acute TG2 inhibition in TGF‑β‑stimulated fibroblast or hepatic stellate cell cultures. Its selectivity over Factor XIIIa [1] reduces confounding effects on the coagulation cascade, enabling cleaner readouts of TG2‑dependent extracellular matrix cross‑linking and deposition.

Validating TG2 as a Therapeutic Target in Glioblastoma and Other Invasive Cancers

TG2 overexpression correlates with tumour invasion and drug resistance. Benzotriazole derivative 1 provides the highest potency among the cinnamoyl benzotriazolyl amide series [1], permitting dose‑response studies at concentrations well below the solubility limit. Its reversible binding mode [1] supports wash‑out experiments to confirm on‑target effects in migration and invasion assays using U87MG or LN‑229 glioblastoma lines.

Probing TG2’s Role in Celiac Disease Using Intestinal Organoid or Biopsy Cultures

TG2‑mediated deamidation of gluten peptides is a key pathogenic event in celiac disease. The para‑BOCNH substitution that distinguishes Benzotriazole derivative 1 from inactive analogues (IC₅₀ >100 µM for non‑oxygenated congeners) [1] ensures potent TG2 blockade in ex vivo duodenal biopsy or organoid models, allowing researchers to link TG2 activity to gliadin‑specific T‑cell activation with a tool compound of verified potency.

Use as a Reference Inhibitor in Screening Campaigns for Next‑Generation TG2 Inhibitors

Because Benzotriazole derivative 1 is the most thoroughly characterised member of the cinnamoyl benzotriazolyl amide class—with published IC₅₀, kinetic mechanism, and selectivity data [1]—it serves as a benchmark positive control in high‑throughput screening (HTS) and structure‑based drug design programmes targeting TG2. Its established SAR [1] also informs the design of focused libraries around the p‑BOCNH pharmacophore.

Quote Request

Request a Quote for Benzotriazole derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.